molecular formula C7H6O3 B12931331 Phenyl hydrogen carbonate CAS No. 13932-55-3

Phenyl hydrogen carbonate

Cat. No.: B12931331
CAS No.: 13932-55-3
M. Wt: 138.12 g/mol
InChI Key: QIIPQYDSKRYMFG-UHFFFAOYSA-N
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Description

Overview of Carbonic Acid Esters in Advanced Organic Chemistry

Carbonic acid esters, also known as organocarbonates, are a class of organic compounds that are esters of the unstable carbonic acid (H₂CO₃). wikipedia.org They possess the characteristic functional group of a carbonyl group flanked by two alkoxy or aryloxy groups, with the general structure R−O−C(=O)−O−R′. wikipedia.org This structure is related to both esters (R−O−C(=O)−R) and ethers (R−O−R). wikipedia.org The core of a carbonate ester, OC(OC)₂, is planar, which imparts rigidity to the molecule. wikipedia.org The central carbon-oxygen double bond (C=O) is relatively short, while the adjacent carbon-oxygen single bonds (C–O) are more ether-like in character. wikipedia.org

In the realm of advanced organic chemistry, these compounds are recognized for their diverse applications. taylorandfrancis.com They serve as versatile solvents, particularly in lithium batteries where their high polarity allows for the dissolution of lithium salts. wikipedia.orgspecificpolymers.com Small carbonate esters like dimethyl carbonate and propylene (B89431) carbonate are notable examples used for this purpose. wikipedia.orgspecificpolymers.com Furthermore, the carbonate linkage is the fundamental repeating unit in polycarbonate polymers, a class of high-performance thermoplastics. uwb.edu.plsciencedoze.com Materials like Lexan and Makrolon, which are polycarbonates derived from bisphenol A, are valued for their exceptional strength and optical clarity, finding use in products ranging from eyeglass lenses to bulletproof glass. wikipedia.orglearnbin.net

Academic Significance of Carbonate Linkages in Chemical Transformations

The carbonate linkage is of considerable academic interest due to its unique reactivity and role in pivotal chemical transformations. One of the most significant reactions involving carbonate esters is transesterification, a process where one ester is converted into another by reaction with an alcohol. wikipedia.orggoogle.com This equilibrium-driven reaction is fundamental in polymer chemistry, particularly in the synthesis of polycarbonates via the melt trans-esterification process, which avoids the use of highly toxic phosgene (B1210022). learnbin.net In this method, diphenyl carbonate is reacted with a diol like bisphenol A at high temperatures to form the polymer and phenol (B47542), which is removed by distillation to drive the reaction forward. learnbin.net

The reactivity of the carbonate group also allows for the synthesis of other important functional groups. For instance, the reaction of cyclic carbonates with primary or secondary amines yields hydroxyurethanes. specificpolymers.com This transformation is gaining attention as a greener alternative to traditional polyurethane synthesis, which typically involves toxic isocyanates. specificpolymers.com

Furthermore, the synthesis of carbonate esters themselves, especially cyclic carbonates, is a major focus in sustainable or "green" chemistry. nih.gov The cycloaddition of carbon dioxide (CO₂) to epoxides is a highly atom-efficient method for producing five-membered cyclic carbonates. specificpolymers.comnih.gov This process utilizes CO₂ as a renewable, non-toxic, and abundant C1 building block, converting a greenhouse gas into valuable chemical products. nih.govrsc.orgrsc.org This area of research is critical for developing more environmentally benign chemical processes and for carbon capture and utilization (CCU) strategies. rsc.orgrsc.org

Structural Classification and Interrelation of Carbonic Acid Esters

Acyclic Carbonate Esters: This is the most general class, where the carbonate group is linked to two separate organic substituents that are not joined to each other. wikipedia.org These can be further divided into:

Symmetrical Carbonates: The two organic groups (R and R') are identical (R=R'). Common examples include dimethyl carbonate and diphenyl carbonate. wikipedia.org

Unsymmetrical Carbonates: The two organic groups are different (R≠R'). Phenyl hydrogen carbonate (C₆H₅OCO₂H) is a key example of this subclass, specifically a mono-ester where one R group is phenyl and the other is a hydrogen atom. rsc.orgchemspider.com These mono-esters, often called hemicarbonic acids, are generally unstable but serve as important reaction intermediates. rsc.orgscispace.com Another example is benzyl (B1604629) phenyl carbonate. sigmaaldrich.com

Cyclic Carbonate Esters: In this class, the carbonate group is incorporated into a ring structure. wikipedia.org This is typically achieved by linking the two oxygen atoms of the carbonate group with a 2- or 3-carbon bridge. wikipedia.org Ethylene carbonate and propylene carbonate are the most prominent examples, widely used as polar aprotic solvents and as electrolytes in lithium-ion batteries. specificpolymers.comnih.gov Their synthesis from epoxides and CO₂ is a cornerstone of green chemistry applications. specificpolymers.com

Polymeric Carbonate Esters (Polycarbonates): This class consists of long-chain polymers where monomer units are linked by carbonate groups. wikipedia.orgspecialchem.com The most commercially significant polycarbonates are thermoplastic polymers derived from the reaction of a diol (like bisphenol A) and a carbonate source (like phosgene or diphenyl carbonate). uwb.edu.plsciencedoze.comlearnbin.net The resulting polymer possesses a backbone containing repeating carbonate ester linkages, which confers properties like high impact strength and thermal stability. uwb.edu.plbuffalo.edu

The interrelation between these classes is evident in their synthesis and reactions. For example, acyclic diphenyl carbonate is a key monomer in the transesterification process to produce polymeric polycarbonates. learnbin.net Cyclic carbonates can act as monomers for the synthesis of certain polycarbonates and are also valuable intermediates in organic synthesis. researchgate.net

Table 1: Structural Classification and Examples of Carbonic Acid Esters

Classification General Structure/Repeating Unit Example Compound Key Feature
Acyclic (Symmetrical) R-O-C(=O)-O-R Diphenyl Carbonate Two identical organic groups attached. wikipedia.org
Acyclic (Unsymmetrical) R-O-C(=O)-O-R' This compound Two different organic groups attached. rsc.org
Cyclic Carbonate group within a ring Ethylene Carbonate Formed by linking carbonate oxygens with an alkyl bridge. wikipedia.org
Polymeric [-R-O-C(=O)-O-]n Poly(bisphenol A carbonate) Monomer units linked by carbonate groups in a long chain. specialchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13932-55-3

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

phenyl hydrogen carbonate

InChI

InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)

InChI Key

QIIPQYDSKRYMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)O

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms of Monophenyl Carbonate and Analogues

Classical and Contemporary Routes to Monoaryl Carbonates

The synthesis of monoaryl carbonates can be achieved through several pathways, each with distinct advantages and mechanistic features. These routes include direct synthesis from phenolic compounds, formation as reactive intermediates, and various carbonylation strategies.

The direct synthesis of monophenyl carbonate and its analogues often involves the reaction of a phenolic compound with a suitable carbonylating agent. One of the most prominent methods is the transesterification of dimethyl carbonate (DMC) with phenol (B47542). mdpi.com This reaction typically proceeds in a stepwise manner, with the initial formation of methyl phenyl carbonate (MPC), an analogue of phenyl hydrogen carbonate. researchgate.net The reaction is generally catalyzed and can be influenced by various parameters, including temperature, pressure, and the nature of the catalyst. researchgate.netgoogle.com

Monoaryl carbonates are crucial reactive intermediates in the synthesis of diaryl carbonates, such as diphenyl carbonate (DPC). In the widely used transesterification process involving dimethyl carbonate and phenol, methyl phenyl carbonate is the primary intermediate. mdpi.comaidic.it The reaction proceeds in two main steps:

Formation of Methyl Phenyl Carbonate: Dimethyl carbonate reacts with phenol to yield methyl phenyl carbonate and methanol. mdpi.com

Disproportionation or Further Transesterification: The formed methyl phenyl carbonate can then undergo a self-disproportionation reaction to produce diphenyl carbonate and dimethyl carbonate, or it can react with another molecule of phenol to form diphenyl carbonate and methanol. mdpi.com

Carbonylation reactions provide an alternative and often more direct route to aryl carbonates. These methods involve the introduction of a carbonyl group using carbon monoxide (CO) or a CO surrogate.

Oxidative Carbonylation: This approach involves the direct reaction of phenols with carbon monoxide and an oxidant, typically in the presence of a palladium-based catalyst. core.ac.uk The catalytic cycle involves the formation of a palladium-phenoxide complex, which then undergoes migratory insertion of CO to form a phenoxycarbonyl-palladium species. Reductive elimination from this intermediate yields the diaryl carbonate. While this method can directly produce diphenyl carbonate, the formation of monophenyl carbonate derivatives as intermediates or byproducts is plausible under specific conditions. core.ac.uk

Use of CO Surrogates: Due to the hazardous nature of carbon monoxide gas, various CO surrogates have been developed. Aryl formates, for instance, can decompose to release CO and a phenoxide in situ. unimi.it These can then participate in palladium-catalyzed carbonylation reactions of alkyl or aryl halides to produce esters, demonstrating a viable pathway for the formation of the carbonate functional group. nih.govtechnologynetworks.com This approach offers a safer alternative for carbonylation processes. Photocatalytic carbonylation strategies have also emerged as a modern tool in organic synthesis, often relying on the generation of radical intermediates. acs.orgnih.gov

Preparation of Substituted Phenyl Carbonate Derivatives

The synthesis of substituted phenyl carbonate derivatives allows for the fine-tuning of the molecule's properties for various applications. Key methods for preparing these derivatives include the use of phenyl chloroformate intermediates and various catalytic approaches.

Phenyl chloroformate is a versatile reagent for the preparation of a wide range of phenyl carbonate derivatives. It is typically synthesized by the reaction of a phenol with phosgene (B1210022) or a phosgene equivalent. google.comkobe-u.ac.jp The resulting phenyl chloroformate is an electrophilic species that readily reacts with nucleophiles.

For the synthesis of substituted phenyl carbonates, a substituted phenol is first converted to its corresponding chloroformate. This intermediate can then react with another alcohol or phenol to yield an unsymmetrical carbonate. Alternatively, phenyl chloroformate itself can react with a substituted alcohol or phenol to introduce the desired substituent. nih.govniscpr.res.in This method is particularly useful for creating a diverse library of substituted phenyl carbonate derivatives. For example, the reaction of phenyl chloroformate with an amine leads to the formation of phenyl carbamates. nih.gov

The general procedure involves adding phenyl chloroformate to a solution of the desired alcohol or phenol, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted phenyl carbonate derivatives. Various catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate these transformations.

Homogeneous Catalysis: In transesterification reactions for producing substituted diaryl carbonates, homogeneous catalysts such as titanium alkoxides (e.g., tetra-n-butyl orthotitanate) and organotin compounds have been extensively studied. mdpi.comaidic.it These catalysts are effective in activating the carbonate and phenol reactants, thereby lowering the activation energy of the reaction. For instance, in the reaction between dimethyl carbonate and phenyl acetate, a stannate or titanate catalyst can be employed. google.com

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation and reusability. Metal oxides, such as V₂O₅, MoO₃, and PbO supported on various materials like silica (SiO₂) or magnesia (MgO), have shown significant activity in the transesterification of dimethyl carbonate with phenol. mdpi.comresearchgate.netresearchgate.net Zeolites and other molecular sieves have also been explored as catalysts for these reactions. mdpi.com

Photocatalysis: More recently, photocatalytic methods have been applied to carbonylation reactions. nih.gov These strategies often involve the use of a photosensitizer that, upon irradiation with light, can initiate a single-electron transfer process, leading to the formation of radical intermediates that can then react with carbon monoxide or a CO surrogate. acs.org This approach allows for reactions to be carried out under mild conditions.

Data Tables

Table 1: Catalysts in the Synthesis of Phenyl Carbonate Analogues

Catalyst TypeSpecific ExampleReaction TypeReference
HomogeneousTitanium tetrabutoxideTransesterification mdpi.com
HomogeneousDibutyltin oxideTransesterification mdpi.com
HeterogeneousMoO₃/SiO₂Transesterification mdpi.com
HeterogeneousPbO/SiO₂Transesterification researchgate.net
HeterogeneousV₂O₅Transesterification researchgate.net
HomogeneousPalladium AcetateOxidative Carbonylation core.ac.uk
PhotocatalystNot specifiedCarbonylation acs.orgnih.gov

Table 2: Common Carbonylating Agents and Intermediates

CompoundRoleSynthetic RouteReference
Dimethyl Carbonate (DMC)Carbonylating AgentTransesterification mdpi.com
Carbon Monoxide (CO)Carbonylating AgentOxidative Carbonylation core.ac.uk
Phenyl FormateCO SurrogateCarbonylation unimi.it
Phenyl ChloroformateIntermediate/ReagentDerivative Synthesis google.comnih.gov
Methyl Phenyl Carbonate (MPC)Reactive IntermediateTransesterification mdpi.comresearchgate.net

Mechanistic Investigations of Carbonate Ester Formation

The formation of this compound and its analogues is predominantly understood through detailed mechanistic studies of acyl substitution reactions. These investigations reveal the pathways by which precursors, such as aryl chloroformates, are converted into the corresponding carbonate esters.

Nucleophilic Addition-Elimination Reaction Pathways

The synthesis of monophenyl carbonate from precursors like phenyl chloroformate proceeds via a well-established two-step nucleophilic addition-elimination mechanism. chemistrysteps.comchemguide.co.uk This pathway is characteristic of nucleophilic substitution at an acyl (sp²) carbon. nih.gov

The general mechanism involves two principal stages:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., a water molecule for hydrolysis) on the electrophilic carbonyl carbon of the phenyl chloroformate. chemguide.co.uk This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a transient, high-energy tetrahedral intermediate. chemistrysteps.comnih.govic.ac.uk In this intermediate, the original carbonyl oxygen develops a negative charge. chemguide.co.uk

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses to restore the energetically favorable carbonyl double bond. chemistrysteps.com This is achieved by the elimination of the most stable leaving group, which in the case of phenyl chloroformate is the chloride ion (Cl⁻). chemguide.co.uk The departure of the chloride ion is followed by deprotonation of the original nucleophile, yielding the final this compound product and hydrochloric acid. chemguide.co.uk

Kinetic and Thermodynamic Considerations in Synthetic Yields

The efficiency and yield of this compound synthesis are governed by both kinetic and thermodynamic factors. Kinetic studies, particularly on the solvolysis of phenyl chloroformate, provide critical insights into reaction rates and the structure of the transition state.

Kinetic Factors: The rate of formation is highly dependent on the reaction conditions. The solvolysis of phenyl chloroformate has been extensively analyzed using the extended Grunwald-Winstein equation, which relates the specific rate of solvolysis (k) to the solvent's nucleophilicity (NT) and ionizing power (YCl). mdpi.comrsc.org For phenyl chloroformate, the sensitivity values (l = 1.66 and m = 0.56) indicate a high sensitivity to solvent nucleophilicity and a moderate sensitivity to ionizing power. nih.govmdpi.com This is consistent with a bimolecular addition-elimination mechanism where the rate-determining step involves bond formation with the nucleophile. nih.govmdpi.com

Substituents on the aromatic ring also exert a significant influence on the reaction rate, an effect that can be quantified by the Hammett equation. rsc.orgresearchgate.net Electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the carbonyl carbon, leading to a faster rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate. nih.gov Kinetic solvent isotope effect (KSIE) studies (kMeOH/kMeOD) for substituted phenyl chloroformates suggest the operation of general-base catalysis, where a second solvent molecule assists in the nucleophilic attack. nih.govrsc.org

ParameterPhenyl Chloroformatep-Methoxyphenyl Chloroformatep-Nitrophenyl ChloroformateReference
l (sensitivity to NT) 1.661.601.68 nih.govmdpi.com
m (sensitivity to YCl) 0.560.570.46 nih.govmdpi.com
l/m ratio 2.962.813.65 mdpi.com

Reactivity and Reaction Mechanisms of Monophenyl Carbonate Species

Hydrolytic Degradation Pathways of Carbonate Esters

The hydrolysis of carbonate esters like phenyl hydrogen carbonate can proceed through different mechanisms depending on the catalytic conditions: acidic, alkaline (basic), or neutral (water-catalyzed). mdpi.com These pathways involve the cleavage of the ester bond to yield phenol (B47542) and carbonic acid, with the latter readily decomposing to carbon dioxide and water.

Under acidic conditions, the hydrolysis of this compound is catalyzed by hydronium ions (H₃O⁺). The reaction mechanism is a multi-step process initiated by the protonation of the carbonyl oxygen atom. chemguide.co.ukchemistrysteps.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The proposed mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the this compound is protonated by a hydronium ion, forming a resonance-stabilized cation. chemguide.co.uk This makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the newly added water moiety to the phenoxy oxygen, converting the phenoxy group into a better leaving group (phenol).

Elimination of Phenol: The tetrahedral intermediate collapses, leading to the elimination of a molecule of phenol, a stable leaving group.

Deprotonation: The resulting protonated carbonic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming carbonic acid, which subsequently decomposes. chemguide.co.uk

The hydrolysis of carbonate esters is most rapid under alkaline conditions and is catalyzed by hydroxide (B78521) ions (OH⁻). mdpi.com This process, often referred to as saponification, is generally considered to be an irreversible process because the final carboxylic acid (in this case, carbonic acid) is deprotonated to form a carboxylate (carbonate/bicarbonate) salt, which is resistant to further nucleophilic attack. chemistrysteps.com

The reaction typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism: researchgate.netresearchgate.net

Nucleophilic Addition: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the this compound. researchgate.net

Formation of Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate. The formation of this intermediate is often the rate-determining step. mdpi.comresearchgate.net

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the phenoxide anion as the leaving group. This step is typically fast. mdpi.com

Acid-Base Reaction: The phenoxide ion is a weaker base than the hydroxide ion, and the resulting carbonic acid derivative is acidic, ensuring the reaction proceeds to completion.

The hydrolysis of alkyl carbonates in the presence of hydroxide has been shown to be a two-step process involving a second-order reaction followed by the slower, first-order decomposition of the monoalkyl carbonate. mdpi.com However, for diaryl carbonates, the cleavage of the monophenyl carbonate anion is suggested to be extremely fast. mdpi.com

In the absence of strong acids or bases, this compound can undergo neutral hydrolysis, catalyzed by water itself. This process is generally much slower than its acid- or base-catalyzed counterparts. mdpi.com The mechanism is more complex, as water is both a weak nucleophile and a weak catalyst.

One proposed mechanism involves a water molecule directly attacking the carbonyl carbon, while other water molecules may assist in proton transfers, acting as a general base to deprotonate the attacking water molecule and as a general acid to protonate the leaving group. mdpi.com More recent theoretical studies suggest that the mechanism may not involve a simple bifunctional catalysis but rather a process that initiates with the autoionization of water. nih.gov This "water autoionization" mechanism can proceed via two pathways:

W(AI)A Mechanism: Involves water autoionization followed by the protonation of the ester. nih.gov

W(AI)B Mechanism: For activated esters, the process can be viewed as water autoionization with the formation of a hydroxide ion, which then acts as the nucleophile. nih.gov

These pathways highlight that even in "neutral" hydrolysis, ionic intermediates play a crucial role. nih.gov

The rate of hydrolysis of substituted phenyl carbonates is significantly influenced by the electronic properties and steric bulk of substituents on the phenyl ring. These effects are well-described by linear free-energy relationships, such as the Hammett equation. mdpi.comresearchgate.net

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) attached to the para or meta positions of the phenyl ring increase the rate of hydrolysis, particularly under alkaline conditions. mdpi.com These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. They also stabilize the developing negative charge on the oxygen atom in the transition state of the rate-determining step. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon. mdpi.com

Steric Effects: Steric hindrance, primarily from substituents at the ortho position, can impede the approach of the nucleophile (hydroxide or water) to the carbonyl center. This steric inhibition slows down the rate of hydrolysis compared to their meta and para substituted counterparts. mdpi.com

The following table illustrates the effect of substituents on the second-order rate constants for the alkaline hydrolysis of a series of symmetric substituted diaryl carbonates, which demonstrates the principles applicable to monophenyl carbonate hydrolysis.

Substituent (X) on Phenyl RingSecond-Order Rate Constant (kOH-) (M-1s-1)Relative Rate
4-Nitro1.8 x 104~18000
4-Chloro1.2 x 10112
Hydrogen (Unsubstituted)1.0 x 1001
4-Methyl2.5 x 10-10.25
4-Methoxy1.7 x 10-10.17
Data is illustrative, based on principles from cited sources. mdpi.comresearchgate.net

Transesterification and Disproportionation Reactions

Besides hydrolysis, monophenyl carbonates can undergo transesterification reactions. A key example is disproportionation, where two molecules of a monophenyl carbonate react to form a symmetric diaryl carbonate and carbonic acid.

The disproportionation of this compound is a self-transesterification reaction that yields diphenyl carbonate and carbonic acid (which decomposes into CO₂ and H₂O).

2 C₆H₅OCO₂H → (C₆H₅O)₂CO + H₂CO₃ (→ CO₂ + H₂O)

This reaction is often slow but can be catalyzed by various compounds, including Lewis acids like organotin compounds or titanates. mdpi.comjlu.edu.cn The mechanism for the disproportionation of the related methyl phenyl carbonate (MPC) to diphenyl carbonate (DPC) and dimethyl carbonate (DMC) provides a model for this process. mdpi.com

The catalyzed mechanism generally involves these steps:

Catalyst Activation: A Lewis acid catalyst coordinates to the carbonyl oxygen of a monophenyl carbonate molecule. This coordination polarizes the carbonyl group, increasing the positive charge on the carbonyl carbon and making it more electrophilic.

Nucleophilic Attack: The phenoxide oxygen of a second monophenyl carbonate molecule acts as a nucleophile and attacks the activated carbonyl carbon of the first molecule.

Intermediate Formation: This attack leads to the formation of a tetrahedral or similar transition-state complex involving both substrate molecules and the catalyst. mdpi.com

Product Formation: The intermediate complex rearranges and breaks down to release the products—diphenyl carbonate and carbonic acid—and regenerate the catalyst. mdpi.com

The efficiency of the catalyst is influenced by both electronic effects and steric hindrance of the coordinating groups on the catalyst's metal center. jlu.edu.cn

Intermolecular Exchange Reactions with Phenols and Alcohols

The reactivity of this compound in intermolecular exchange reactions with other phenols and alcohols is a key aspect of its chemical behavior, often proceeding through a nucleophilic substitution mechanism at the carbonyl carbon. These transesterification-type reactions are fundamental in various chemical and biological processes.

The general mechanism involves the attack of a nucleophile (an alcohol or a phenol) on the carbonyl carbon of the this compound. This addition step leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of either the original phenoxide group or the incoming nucleophile. The direction of the equilibrium is influenced by the relative nucleophilicity and leaving group ability of the involved species, as well as their respective concentrations.

For instance, in the presence of another alcohol (R'OH), this compound can undergo an exchange reaction to form a new alkyl hydrogen carbonate and phenol.

Reaction Scheme: C₆H₅OCO₂H + R'OH ⇌ R'OCO₂H + C₆H₅OH

Similarly, reaction with a different phenol (Ar'OH) can lead to the formation of a new aryl hydrogen carbonate.

Reaction Scheme: C₆H₅OCO₂H + Ar'OH ⇌ Ar'OCO₂H + C₆H₅OH

The efficiency of these exchange reactions is dependent on several factors, including the steric hindrance of the participating alcohol or phenol and the electronic properties of any substituents on the aromatic rings. Electron-withdrawing groups on the incoming phenol can increase its acidity and potentially make the corresponding phenoxide a better leaving group, thus influencing the equilibrium position.

Aminolysis Reactions of Carbonate Esters

The reaction of this compound and its derivatives with amines, known as aminolysis, is a well-studied process that leads to the formation of carbamates and ureas. These reactions are of significant interest due to their relevance in organic synthesis and biochemistry.

Kinetic and Mechanistic Studies of Amine-Mediated Reactions

Kinetic studies of the aminolysis of phenyl carbonate esters have provided detailed insights into the reaction mechanisms. The reaction with primary and secondary amines generally proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). koreascience.kr However, depending on the reaction conditions and the nature of the reactants, a concerted mechanism may also be operative. koreascience.krosti.gov

The general stepwise mechanism is as follows:

Nucleophilic Attack: The amine attacks the carbonyl carbon of the phenyl carbonate, leading to the formation of a tetrahedral intermediate (T±).

Proton Transfer: A proton can be transferred from the nitrogen to one of the oxygen atoms, a step that can be facilitated by a second amine molecule.

Leaving Group Expulsion: The intermediate collapses with the expulsion of the phenoxide leaving group to form the carbamate (B1207046) product.

The rate-determining step of this reaction can vary depending on the specific reactants and conditions. For reactions with highly basic amines or when the leaving group is poor, the breakdown of the tetrahedral intermediate to products is often the rate-determining step. Conversely, for reactions with less basic amines or excellent leaving groups, the initial nucleophilic attack can be rate-limiting. nih.gov

The structure of the amine and the phenyl carbonate significantly influences the reaction rate. For example, the reactivity of secondary alicyclic amines towards phenyl 4-nitrophenyl thionocarbonate was found to be lower than that of isobasic pyridines, primarily due to larger rate coefficients for amine expulsion from the tetrahedral intermediate for the former. nih.gov Steric hindrance in either the amine or the carbonate substrate can also decrease the rate of the initial nucleophilic attack. nih.gov

Formation of Carbamates and Ureas

The aminolysis of this compound is a direct route to the synthesis of carbamates. The reaction of a primary or secondary amine with this compound yields the corresponding carbamic acid, which is often unstable and readily decarboxylates. However, with phenyl carbamate esters, stable carbamates are formed.

Reaction Scheme (Carbamate Formation): C₆H₅OCOOR + R'₂NH → R'₂NCOOR + C₆H₅OH

Phenyl carbamates themselves can serve as precursors for the synthesis of ureas. nih.govresearchgate.net In the presence of an amine, a phenyl carbamate can undergo nucleophilic substitution where the phenoxide ion acts as a leaving group, resulting in the formation of a urea (B33335) derivative. This reaction is often facilitated by base and heat. nih.gov

Reaction Scheme (Urea Formation): RNHCOOC₆H₅ + R'₂NH → RNHCONR'₂ + C₆H₅OH

The chemoselectivity of these reactions can be controlled. For instance, in molecules with multiple amine groups, it is possible to selectively form ureas from phenoxycarbonyl (Phoc) protected primary amines while leaving secondary Phoc-protected amines intact, highlighting the influence of the amine's substitution pattern on reactivity. nih.gov

Role as a Leaving Group in Nucleophilic Substitution

The phenoxycarbonyl group, derived from this compound, can function as a leaving group in nucleophilic substitution reactions. Its effectiveness as a nucleofuge has been quantitatively assessed and is influenced by several factors.

Quantitative Assessment of Nucleofugality

The leaving group ability, or nucleofugality, of the phenyl carbonate anion has been determined through solvolysis studies of benzhydryl phenyl carbonates. nih.gov Using the linear free-energy relationship, log k = sf(Ef + Nf), the nucleofuge-specific parameters (Nf and sf) for the phenyl carbonate leaving group have been derived.

Kinetic measurements have shown that phenyl carbonates solvolyze approximately one order of magnitude faster than the corresponding methyl carbonates, indicating that the phenyl carbonate anion is a better leaving group. nih.gov For example, in 80% v/v aqueous ethanol, the nucleofugality parameter (Nf) for the phenyl carbonate leaving group was determined to be -0.84 ± 0.07, compared to -1.84 ± 0.07 for the methyl carbonate leaving group. nih.gov A less negative Nf value signifies a better leaving group.

The following table summarizes the nucleofugality parameters for phenyl carbonate and related leaving groups.

Leaving GroupSolventNfsfReference
Phenyl Carbonate80% aq. EtOH-0.84 ± 0.070.73 ± 0.02 nih.gov
Methyl Carbonate80% aq. EtOH-1.84 ± 0.070.81 ± 0.02 nih.gov

Factors Influencing Leaving Group Ability

Several factors contribute to the good leaving group ability of the phenyl carbonate anion:

Resonance and Charge Delocalization: Upon departure, the negative charge on the phenyl carbonate anion is delocalized across the three oxygen atoms of the carbonate moiety through resonance. This charge distribution stabilizes the resulting anion, making it a more favorable leaving group. nih.gov

Negative Hyperconjugation: Computational studies have revealed that negative hyperconjugation plays a significant role in stabilizing the carbonate anion. This effect involves the donation of electron density from a lone pair on an oxygen atom into an antibonding σ* orbital of an adjacent bond. In the phenyl carbonate anion, this leads to a more elongated RO-C bond and an increased RO-C-CO angle, which contributes to its stability. nih.gov The phenyl group, being more electron-withdrawing than a methyl group, enhances this effect, making phenyl carbonate a better leaving group than methyl carbonate. nih.gov

Solvation: The extent of solvation of the leaving group in the transition state also influences its nucleofugality. For carbonate leaving groups, the demand for solvation is somewhat reduced compared to other leaving groups because the charge is already delocalized. nih.gov However, the solvent polarity can still affect the reaction rates.

Electronic Effects of Substituents: The electronic nature of substituents on the phenyl ring can modulate the leaving group ability. Electron-withdrawing groups on the phenyl ring can further stabilize the resulting phenoxide anion, thereby increasing the nucleofugality of the corresponding substituted phenyl carbonate. koreascience.kr

Cyclization and Rearrangement Processes of Monophenyl Carbonate Species

Monophenyl carbonate and its derivatives can undergo several notable cyclization and rearrangement reactions, primarily driven by thermal or catalytic activation. These processes often involve intramolecular electrophilic substitution on the phenyl ring, leading to the formation of new cyclic structures or rearranged isomers. The most significant of these is analogous to the Fries rearrangement, which serves as a key pathway to valuable chemical intermediates.

One of the principal rearrangement pathways for aryl carbonates is the thermal or Lewis acid-catalyzed Fries rearrangement. While specific studies focusing exclusively on this compound are limited, the behavior of the closely related diphenyl carbonate provides a well-documented model for this transformation. The thermal degradation of diphenyl carbonate has been shown to proceed through an initial rearrangement to form 2-phenoxy benzoic acid. rsc.org This transformation is a key step that subsequently leads to other products.

This rearrangement is significant as it converts the carbonate ester into a derivative of salicylic (B10762653) acid. An early report also supports the conversion of phenyl ethers of carbonic acid into salicylic acid, indicating that this is a known transformation pathway. proquest.com The reaction involves the migration of the carboxy group from the phenolic oxygen to an ortho position on the aromatic ring.

Following the initial rearrangement of a monophenyl carbonate species to a salicylic acid derivative, further intramolecular reactions can occur, leading to the formation of more complex cyclic structures. A prominent example, again drawing from the reactivity of diphenyl carbonate as a model, is the formation of xanthone. The 2-phenoxy benzoic acid formed from the initial rearrangement of diphenyl carbonate can undergo intramolecular cyclization to yield xanthone. rsc.orgup.pt This two-step process highlights a rearrangement followed by a cyclization.

Table 1: Products from the Thermal Rearrangement of Diphenyl Carbonate
Starting MaterialIntermediate ProductFinal Cyclized ProductReaction Type
Diphenyl carbonate2-Phenoxy benzoic acidXanthoneFries Rearrangement followed by Intramolecular Cyclization

The synthesis of xanthones through the cyclization of 2-phenoxybenzoic acids, which are derived from diaryl esters, is a recognized synthetic route. up.pt This underscores the importance of the initial rearrangement as a gateway to forming dibenzo-γ-pyrone frameworks.

Further research into the direct cyclization and rearrangement of this compound under various conditions would provide more detailed insights into its specific reactivity. However, based on the established chemistry of related aryl carbonates, the Fries-type rearrangement to form salicylic acid derivatives, potentially followed by cyclization to xanthone-like structures, represents the most anticipated reaction pathway.

Phenyl Hydrogen Carbonate As a Reactive Intermediate in Organic Synthesis

Intermediate in Polymer Chemistry (e.g., Polycarbonate, Polyurea Synthesis)

Phenyl hydrogen carbonate is conceptually central to non-phosgene routes for producing key polymers like polycarbonates and polyureas, where diphenyl carbonate is the primary reagent. In these polymerization reactions, the phenoxycarbonyl group acts as a key functional moiety, and its transfer and transformation can be viewed as proceeding through intermediates structurally related to this compound.

Polycarbonate Synthesis: The industrial production of polycarbonates, such as those derived from bisphenol A, increasingly relies on the melt transesterification of diphenyl carbonate. uwb.edu.pl This method avoids the use of highly toxic phosgene (B1210022). In this process, a hydroxyl group from a diol attacks one of the carbonyl carbons of DPC. This forms a tetrahedral intermediate which then eliminates a molecule of phenol (B47542), creating a new carbonate linkage. The growing polymer chain is thus terminated by a phenyl carbonate group. This end-group, which has the core structure of a substituted this compound, is itself a reactive intermediate. It reacts with another diol monomer, releasing another molecule of phenol and extending the polymer chain. researchgate.net The entire polymerization is driven by the removal of the phenol byproduct. researchgate.net

Polyurea Synthesis: Isocyanate-free pathways to polyureas have been developed using diphenyl carbonate as a carbonyl source to circumvent the hazards associated with isocyanates. acs.org The reaction of DPC with diamines proceeds through the formation of N-phenylcarbamate intermediates. researchgate.netresearchgate.net A primary amine attacks the DPC, displacing a phenol molecule to form a phenyl carbamate (B1207046). This carbamate is a stable intermediate that can be isolated. In a subsequent step, this carbamate group reacts with another amine, eliminating a second molecule of phenol to form the urea (B33335) linkage. The reactivity of the phenyl carbamate intermediate is central to the formation of the polyurea backbone.

Role in the Synthesis of Fine Chemicals and Specialty Compounds

The phenoxycarbonyl group, delivered by reagents like diphenyl carbonate, serves as an efficient activating group for the synthesis of various fine and specialty chemicals. This compound represents the fundamental reactive unit in these transformations, which often involve the formation of esters, amides, and other carbonyl compounds.

One significant application is the synthesis of phenyl esters from carboxylic acids. In the presence of a base catalyst, diphenyl carbonate reacts with a carboxylic acid to form a mixed anhydride. This transient species is highly activated towards nucleophilic attack. Subsequent reaction with a nucleophile, or rearrangement, leads to the formation of the desired phenyl ester and the release of phenol and carbon dioxide. This method provides a sustainable alternative to traditional esterification methods that might require harsher conditions or the use of toxic reagents.

Furthermore, the reactivity of the phenoxycarbonyl group is harnessed in the synthesis of more complex molecules. For instance, it is used to create phenylhydrazone derivatives that incorporate carbonic acid ester groups, which have applications in areas like agrochemicals.

Transient Species in Catalytic Cycles

This compound is a plausible, though highly transient, intermediate in certain catalytic cycles, particularly those involving the carbonylation of phenols. While more stable analogues like methyl phenyl carbonate are well-documented intermediates in related processes, the underlying principles of activation and transformation apply.

A key industrial example is the synthesis of diphenyl carbonate from dimethyl carbonate (DMC) and phenol. This transesterification process is catalyzed by various compounds, such as those based on titanium or lead. mdpi.com The reaction proceeds in two main steps:

Formation of Methyl Phenyl Carbonate (MPC): Phenol reacts with DMC to form MPC and methanol.

Formation of Diphenyl Carbonate (DPC): MPC then either reacts with another molecule of phenol or undergoes disproportionation to yield DPC. mdpi.com

In these catalytic cycles, the catalyst activates the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack by phenol. mdpi.com A similar mechanism can be envisioned for the direct oxidative carbonylation of phenol with carbon monoxide and oxygen to produce DPC. In such a cycle, a catalyst would coordinate with phenol and CO, likely forming a transient metal-bound phenoxycarbonyl species. The protonated form of this complex would be this compound, which would then be attacked by another phenol molecule to yield DPC, water, and regenerate the catalyst. Due to its high reactivity, this intermediate is not isolated but exists only for a moment within the catalytic loop.

Applications in Protecting Group Chemistry (Conceptual)

The phenoxycarbonyl group (Phoc) serves as a conceptual protecting group for amines, transforming them into carbamates. organic-chemistry.orgmasterorganicchemistry.com This application leverages the reactivity inherent in the this compound structure. Introducing a protecting group is a crucial strategy in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from participating in undesired side reactions. wikipedia.org

An amine can be converted into a phenyl carbamate, which is significantly less nucleophilic than the free amine. This protection allows chemical modifications to be performed on other parts of the molecule. The Phoc group is attractive because phenol is a good leaving group, which allows for subsequent removal (deprotection) of the group to restore the amine.

However, the reactivity of the Phoc group also presents challenges. The deprotection of phenyl carbamates derived from primary amines can be complicated. Instead of cleanly regenerating the free amine, treatment with certain reagents, such as tetra-n-butylammonium fluoride (B91410) (TBAF), can lead to the formation of symmetrical ureas. This occurs because the deprotection can proceed through an isocyanate intermediate, which is then trapped by another amine molecule. This behavior underscores the dual nature of this compound-derived moieties: their inherent reactivity is useful for activation and synthesis but must be carefully managed in applications like protecting group chemistry.

Protected GroupProtecting MoietyResulting Functional GroupKey FeatureConceptual Deprotection Challenge
Primary Amine (R-NH₂)Phenoxycarbonyl (Ph-O-C(=O)-)Phenyl Carbamate (R-NH-C(=O)-OPh)Reduces nucleophilicity of nitrogen.Formation of isocyanate intermediate can lead to urea byproducts instead of the free amine.
Alcohol (R-OH)Phenoxycarbonyl (Ph-O-C(=O)-)Phenyl Carbonate (R-O-C(=O)-OPh)Protects hydroxyl group from oxidation or acting as a nucleophile.Requires specific conditions for selective cleavage without affecting other ester groups.

Advanced Spectroscopic Characterization of Phenyl Carbonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of phenyl carbonates in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy for phenyl carbonate systems reveals characteristic signals corresponding to the aromatic protons. In a typical ¹H NMR spectrum of a simple phenyl carbonate like diphenyl carbonate, the protons on the phenyl rings are magnetically equivalent due to the molecule's symmetry and conformational flexibility in solution. nih.gov These protons typically appear as a multiplet in the aromatic region of the spectrum, generally between 7.0 and 7.5 ppm. chemicalbook.comlibretexts.orgoregonstate.eduopenstax.org The exact chemical shift is influenced by the solvent and the electronic effects of the carbonate group. libretexts.orgchemistrysteps.com

For phenyl hydrogen carbonate, in addition to the aromatic protons, a key distinguishing feature would be the signal for the acidic proton of the carboxylic acid group (-OCOOH). This proton is expected to be highly deshielded and would likely appear as a broad singlet at a significantly downfield chemical shift, potentially above 10 ppm, though its position can be highly dependent on concentration and solvent. orgchemboulder.com

Table 5.1: Representative ¹H NMR Chemical Shifts for Phenyl Carbonate Moieties

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (Ar-H)7.0 - 7.5MultipletInfluenced by the carbonate ester linkage. orgchemboulder.compressbooks.pub
Acidic Proton (-COOH)> 10Broad SingletSpecific to this compound; position is variable.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information, detailing the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal. libretexts.org For phenyl carbonates, the most characteristic signal is that of the carbonyl carbon (C=O) in the carbonate group, which appears far downfield due to the strong deshielding effect of the two adjacent oxygen atoms.

In diphenyl carbonate, the carbonyl carbon resonance is typically observed around 152 ppm. chemicalbook.com The aromatic carbons display signals in the range of 120-151 ppm. chemicalbook.comhw.ac.uk The ipso-carbon (the carbon atom of the phenyl ring directly attached to the ester oxygen) is shifted downfield to approximately 151 ppm due to the electronegativity of the oxygen. hw.ac.uk The ortho, meta, and para carbons resonate at slightly different frequencies, typically around 121 ppm, 129 ppm, and 126 ppm, respectively. chemicalbook.com

Table 5.2: Typical ¹³C NMR Chemical Shifts for Diphenyl Carbonate

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (C=O)~152Highly deshielded due to bonding with two oxygen atoms. chemicalbook.com
ipso-Aromatic Carbon (C-O)~151Attached directly to the carbonate oxygen. hw.ac.uk
meta-Aromatic Carbons~129
para-Aromatic Carbon~126
ortho-Aromatic Carbons~121

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For phenyl carbonates, the most prominent feature in the infrared spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. This band appears at a high frequency, typically in the range of 1750-1780 cm⁻¹, which is characteristic of carbonate esters. researchgate.netacs.orgmarquette.edu

Other significant bands in the FTIR spectrum of diphenyl carbonate include:

C-O Stretching: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the C-O-C linkage, typically found in the 1200-1300 cm⁻¹ region. asianpubs.org

Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ range, characteristic of the phenyl rings. marquette.edu

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 690-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern of the aromatic ring. asianpubs.org

Raman spectroscopy provides complementary data, particularly for the symmetric vibrations and the non-polar bonds of the molecule.

Table 5.3: Key FTIR Absorption Bands for Diphenyl Carbonate

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O) Stretch1750 - 1780Strong, Sharp
Asymmetric C-O Stretch~1215Strong
Aromatic C=C Stretch1500 - 1600Medium-Weak
Aromatic C-H Bending690 - 900Medium-Strong

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Characteristics

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of phenyl carbonates is dominated by the absorptions of the phenyl groups. These absorptions are typically due to π → π* transitions within the aromatic ring. Due to low absorption in the UV-B range, direct photodegradation of diphenyl carbonate is not expected to be significant. oecd.org The carbonate group itself does not have strong absorptions in the near-UV region.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of diphenyl carbonate (molecular weight 214.22 g/mol ), the molecular ion peak (M⁺) is observed at m/z 214. nist.gov

The fragmentation of phenyl carbonates is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for diphenyl carbonate include the loss of a phenoxy radical (•OPh) to form a benzoyl cation (PhCO⁺) or related structures, and rearrangements that can lead to the formation of ions corresponding to phenol (B47542) or the phenyl cation. nist.gov Appearance energy studies have shown that the formation of the C₁₂H₁₀O⁺ ion occurs with the loss of CO₂ at an appearance energy of 10.78 ± 0.05 eV. nist.gov

Table 5.4: Selected Mass Spectrometry Data for Diphenyl Carbonate

Ion/Fragmentm/zNotes
[C₁₃H₁₀O₃]⁺214Molecular Ion (M⁺) nist.gov
[C₁₂H₁₀O]⁺-Formed by the loss of CO₂ nist.gov
[C₆H₅]⁺77Phenyl cation

Photoelectron Spectroscopy and Related Techniques for Conformer Analysis

Photoelectron spectroscopy provides information about the electronic structure and bonding in molecules by measuring the kinetic energies of electrons ejected upon ionization. This technique can be applied to study the different stable conformations (conformers) of flexible molecules like phenyl carbonates. The orientation of the phenyl groups relative to the plane of the carbonate group (e.g., cis/trans arrangements) can influence the orbital energies, which can be detected by this method. researchgate.net

Studies on related systems, such as cyclic carbonates, show that the potential energy surface can include multiple minima corresponding to different conformers (e.g., sofa or twist forms). researchgate.net For acyclic systems like diphenyl carbonate, single-crystal X-ray analysis has shown that the two phenyl groups are typically not coplanar with the central carbonate group. nih.gov In solution, these conformers can interconvert rapidly, leading to averaged signals in techniques like NMR at room temperature. nih.gov Photoelectron spectroscopy, often combined with computational chemistry, can help to resolve the electronic characteristics of these individual conformers.

Computational and Theoretical Studies on Phenyl Hydrogen Carbonate and Carbonate Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the analysis of electronic properties.

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This process involves finding the minimum energy structure on the potential energy surface. For molecules with flexible bonds, like phenyl carbonate derivatives, multiple stable conformations may exist. Conformational analysis explores these different spatial arrangements and their relative energies. nih.gov

Single-crystal X-ray structure analysis of complex diphenylcarbonates has revealed that substituents can lead to distorted tetrahedral geometries, with the two phenolic components intersecting at angles between 51 and 71 degrees. nih.gov In solution, however, these molecules often exhibit conformational flexibility, allowing different substituents to become magnetically equivalent. nih.gov DFT methods, such as B3LYP with a 6–311 G(d,p) basis set, can model these structures in the gas phase to compare with experimental solid-state data. nih.gov Such calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. nih.govresearchgate.net

Table 1: Comparison of Selected Optimized Geometrical Parameters for a Phenyl-Substituted Quinoxalinone Derivative (DFT B3LYP/6–311 G(d,p)).
ParameterDefinitionCalculated Value
N2—C2—C18—C19Dihedral Angle (°)-17.3
C1—C2—C18—C23Dihedral Angle (°)-18.6
Phenyl-QuinoxalineDihedral Angle (°)20.40

This table illustrates how DFT is used to calculate key dihedral angles that define the 3D shape and orientation of different parts of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to compute these orbital energies and visualize their shapes. nih.gov For carbonate derivatives, FMO analysis can identify the most likely sites for nucleophilic or electrophilic attack.

Table 2: Calculated FMO Energies for a Phenyl-Substituted Quinoxalinone Derivative.
OrbitalEnergy (eV)
HOMO-6.1821
LUMO-2.2917
HOMO-LUMO Gap (ΔE)3.8904

This table presents the calculated energies of the frontier molecular orbitals. The energy gap (ΔE) is a key indicator of the molecule's electronic stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the surface of the molecule's electron density, using a color scale to represent different potential values. MEP maps are invaluable for predicting how molecules will interact. researchgate.net

Typically, regions of negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack. researchgate.net These often correspond to areas with lone pair electrons, such as on oxygen atoms. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For phenyl hydrogen carbonate and its derivatives, an MEP map would clearly show a negative potential around the carbonyl and ester oxygen atoms, identifying them as sites for interaction with Lewis acids or electrophiles. mn-am.com The phenyl ring would also display characteristic potential distributions influenced by its substituents. mdpi.com

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the detailed exploration of chemical reaction pathways, providing insights into the transformation from reactants to products. diva-portal.orgdiva-portal.org These methods are essential for elucidating complex mechanisms that may involve unstable intermediates or high-energy transition states that are difficult to observe experimentally. nih.govnih.gov

A chemical reaction proceeds along a reaction coordinate, passing through a maximum energy point known as the transition state. youtube.com The transition state is a fleeting, unstable structure that cannot be isolated, but its properties determine the reaction's activation energy. youtube.com Computational methods can locate and characterize the geometry of transition states, which are distinguished by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions involving phenyl carbonate derivatives, such as transesterification, computational studies can map the entire reaction pathway. mdpi.com For example, in the synthesis of diphenyl carbonate from dimethyl carbonate and phenol (B47542), calculations can model the coordination of phenol, the formation of a four-membered ring transition state, and the subsequent bond-breaking and bond-forming steps that lead to the products. mdpi.com This level of detail helps rationalize experimental observations and can guide the design of more efficient catalysts. researchgate.net

Table 3: Illustrative Parameters of a Calculated Transition State for a Generic Carbonate Reaction.
ParameterDescriptionExample Value (Å)
C-O (forming bond)Distance between carbonyl carbon and incoming nucleophile's oxygen2.15
C-O (breaking bond)Distance between carbonyl carbon and leaving group's oxygen1.98
Imaginary FrequencyVibrational mode corresponding to the reaction coordinate (cm⁻¹)-350i

This table provides hypothetical data for a transition state, highlighting the elongated, partial bonds and the characteristic imaginary frequency that computational methods identify.

Once the stationary points on a potential energy surface (reactants, products, intermediates, and transition states) have been characterized, quantum chemical calculations can be used to predict the kinetic and thermodynamic parameters of a reaction. fudutsinma.edu.ngekb.eg

Kinetics: The energy difference between the reactants and the transition state defines the activation energy (Ea). researchgate.net According to transition state theory, a lower activation energy corresponds to a faster reaction rate. These calculations are crucial for comparing competing reaction pathways and understanding why certain products are favored over others. nih.gov For industrial processes, such as the synthesis of polycarbonates, accurately predicting reaction rates and equilibria is essential for process optimization. mdpi.com

Table 4: Predicted Energy Profile for a Model Carbonate Reaction.
ParameterDescriptionCalculated Value (kJ/mol)
Activation Energy (Ea)Energy barrier from reactants to transition state+85
Reaction Enthalpy (ΔH)Overall energy change from reactants to products-30

This table summarizes the key energetic parameters that determine a reaction's speed (kinetics) and favorability (thermodynamics).

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the dynamic properties of the closely related diphenyl carbonate (DPC) in the liquid phase have been investigated. These studies offer valuable insights into the expected dynamic behavior of the phenyl carbonate moiety.

An all-atom force field can be developed to model the inter- and intramolecular forces governing the motion of the atoms in this compound. Such a simulation would typically place a number of this compound molecules in a simulation box with periodic boundary conditions to mimic a bulk environment. The system would then be subjected to a set of thermodynamic conditions (e.g., temperature, pressure) and the trajectories of the atoms would be recorded over a period of time.

Analysis of these trajectories would reveal key dynamic properties. For instance, the diffusion behavior of the molecule can be characterized by calculating the mean squared displacement over time. The internal flexibility of the this compound molecule would be evident from the fluctuations in dihedral angles, particularly the rotation of the phenyl group and the movements within the carbonate group. It is expected that the internal flexibility and the non-spherical shape of the molecule would significantly influence its diffusion process. The flip frequencies of the phenyl rings and the carbonate group are also important dynamic parameters that can be quantified from MD simulations.

Furthermore, MD simulations can elucidate the nature and dynamics of intermolecular interactions, such as hydrogen bonding between the hydrogen of the carbonate group and acceptor atoms on neighboring molecules. The radial distribution functions and orientation correlation functions derived from the simulations would provide a statistical description of the local structure and ordering of the molecules in a condensed phase.

Table 1: Key Dynamic Properties Investigated by Molecular Dynamics Simulations for Phenyl Carbonate Derivatives

Dynamic PropertyDescriptionInsights Gained
Diffusion Coefficient A measure of the translational mobility of the molecule.Understanding of how the molecule moves through a medium.
Radial Distribution Functions Describes the probability of finding a particle at a certain distance from a reference particle.Provides information about the local molecular structure and packing.
Orientation Correlation Functions Measures the persistence of the orientation of a molecular vector over time.Characterizes the rotational dynamics and reorientation times of the molecule.
Dihedral Angle Distributions Shows the preferred conformations and rotational barriers around specific bonds.Reveals the flexibility and conformational landscape of the molecule.
Hydrogen Bond Dynamics Analysis of the formation, breaking, and lifetime of hydrogen bonds.Elucidates the role of specific intermolecular interactions in the system's behavior.

In Silico Prediction of Reactivity Descriptors

The reactivity of this compound can be predicted and rationalized through various in silico methods, primarily based on quantum chemical calculations. These computational approaches provide quantitative measures known as reactivity descriptors, which help in understanding the molecule's susceptibility to different types of chemical reactions. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Ionization Potential (I): The energy required to remove an electron from the molecule. A lower ionization potential suggests a greater tendency to act as an electron donor.

Electron Affinity (A): The energy released when an electron is added to the molecule. A higher electron affinity indicates a greater propensity to act as an electron acceptor.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is often calculated as the average of the ionization potential and electron affinity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A larger hardness value implies greater stability and lower reactivity.

Electrophilicity Index (ω): A global index that quantifies the electrophilic character of a molecule. A higher electrophilicity index suggests a stronger electrophile.

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps in identifying the most likely sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the carbonyl carbon of the carbonate group is expected to be a primary electrophilic site, susceptible to nucleophilic attack. The distribution of the electrostatic potential on the molecular surface can also visually represent the electron-rich and electron-poor regions, guiding the prediction of intermolecular interactions and reaction sites.

Kinetic studies on the nucleophilic substitution reactions of phenyl Y-substituted-phenyl carbonates have shown that the reactivity is influenced by the nature of the substituents on the phenyl ring. These experimental findings can be correlated with computationally derived reactivity descriptors to build quantitative structure-activity relationship (QSAR) models for predicting the reactivity of a wider range of phenyl carbonate derivatives.

Table 2: Common In Silico Reactivity Descriptors and Their Significance

DescriptorSymbolSignificance for Reactivity
Highest Occupied Molecular Orbital (HOMO) Energy EHOMORelated to the ability to donate electrons; higher energy indicates greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) Energy ELUMORelated to the ability to accept electrons; lower energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO Gap ΔEA larger gap generally implies higher kinetic stability and lower chemical reactivity.
Chemical Potential µThe negative of electronegativity; indicates the escaping tendency of electrons from an equilibrium system.
Global Softness SThe reciprocal of global hardness; a higher value indicates greater reactivity.

Investigation of Solvent Effects on Reaction Energetics and Mechanisms

The solvent in which a chemical reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism. Computational chemistry provides powerful tools to investigate these solvent effects on the reaction energetics and mechanisms of this compound and its derivatives. These effects can be broadly categorized into non-specific and specific solvent effects.

Non-specific solvent effects are primarily related to the bulk properties of the solvent, such as its dielectric constant. These are often modeled computationally using implicit solvent models, where the solvent is treated as a continuous medium with a given dielectric constant. This approach, often referred to as the self-consistent reaction-field (SCRF) method, can account for the stabilization or destabilization of reactants, products, and transition states due to the polarity of the solvent. For reactions involving charged or highly polar species, a more polar solvent generally leads to greater stabilization.

Specific solvent effects arise from direct interactions between the solvent molecules and the solute, such as hydrogen bonding. These are typically studied using explicit solvent models, where a number of solvent molecules are included in the quantum mechanical calculation. This approach, while computationally more demanding, can provide a more accurate description of the reaction pathway, especially when the solvent molecules play a direct role in the mechanism, for instance, by acting as a catalyst or by stabilizing a transition state through hydrogen bonding.

The solvolysis of related compounds like phenyl chloroformate has been studied in various binary aqueous organic mixtures. These studies have shown that the reaction can proceed through different mechanisms, such as a bimolecular addition-elimination pathway or a unimolecular SN1 ionization pathway, depending on the solvent's nucleophilicity and ionizing power. nih.gov For this compound, similar mechanistic dichotomies can be expected in its hydrolysis or alcoholysis reactions.

For example, in a bimolecular addition-elimination mechanism, a nucleophilic solvent molecule would first add to the carbonyl carbon to form a tetrahedral intermediate. The stability of this intermediate would be highly dependent on the solvent's ability to solvate it. The subsequent elimination of the leaving group to form the final products would also be influenced by the solvent. In contrast, a unimolecular SN1-type mechanism would involve the initial ionization of the leaving group to form a carbocation intermediate, the stability of which would be strongly influenced by the ionizing power of the solvent.

Computational studies can map out the potential energy surfaces for these different reaction pathways in various solvents. By calculating the activation energies and reaction enthalpies, it is possible to predict which mechanism is more favorable in a given solvent and how the reaction rate will change with solvent polarity.

Table 3: Influence of Solvent Properties on Reaction Mechanisms of Carbonate Derivatives

Solvent PropertyEffect on Addition-Elimination MechanismEffect on SN1 Mechanism
Nucleophilicity Increased nucleophilicity generally accelerates the rate-determining addition step.Less direct impact on the rate-determining ionization step.
Ionizing Power Has a moderate effect on stabilizing the polar transition state.Strongly stabilizes the carbocation intermediate and the leaving group, thus accelerating the reaction.
Hydrogen Bond Donating Ability Can stabilize the negatively charged oxygen atoms in the tetrahedral intermediate.Can stabilize the anionic leaving group.
Polarity Stabilizes the polar transition state, generally increasing the reaction rate.Significantly stabilizes the charged intermediates, strongly promoting the reaction.

Environmental Transformation and Degradation Pathways of Carbonate Esters Chemical Perspective

Hydrolytic Pathways in Aqueous Environments

The presence of an ester linkage in phenyl hydrogen carbonate makes it susceptible to hydrolysis in aqueous environments. This process involves the cleavage of the ester bond by water molecules, leading to the formation of its constituent alcohol and acid. In the case of this compound, hydrolysis yields phenol (B47542) and carbonic acid. The carbonic acid, being unstable, rapidly decomposes into carbon dioxide and water.

The rate of hydrolysis is significantly influenced by the pH of the surrounding water. Generally, the hydrolysis of esters is slow at neutral pH but is catalyzed by both acids and bases. Therefore, in acidic or alkaline waters, the degradation of this compound is expected to be more rapid. For a related compound, diphenyl carbonate, the half-life in water at pH 7 and 25°C has been reported to be approximately 39.9 hours, ultimately yielding phenol and carbon dioxide researchgate.net. It can be inferred that this compound, being a monoester, would exhibit similar or even faster hydrolysis kinetics under comparable conditions.

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide ion and forming carbonic acid. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

The hydrolytic degradation pathway can be summarized as follows:

C₆H₅OCOOH + H₂O → C₆H₅OH + H₂CO₃ H₂CO₃ → H₂O + CO₂

This hydrolytic instability is a key factor in limiting the persistence of this compound in aquatic environments.

Photochemical Degradation Processes and Products

This compound, containing an aromatic ring, has the potential to absorb ultraviolet (UV) radiation from sunlight, which can initiate photochemical degradation processes. Direct photolysis can occur if the molecule absorbs light at wavelengths present in the solar spectrum (greater than 290 nm). For the related compound diphenyl carbonate, it has been noted that it contains a functional group that can absorb light in this range, suggesting that direct photolysis is a possible degradation pathway ca.gov.

The absorption of UV radiation can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. The primary photochemical process for aromatic esters can involve the homolytic cleavage of the ester bond. For this compound, this would likely lead to the formation of a phenoxy radical and a carboxylic acid radical. These highly reactive radicals would then undergo further reactions with other molecules in the environment.

Another significant photochemical pathway for aromatic esters is the photo-Fries rearrangement. In this process, the ester group migrates from the oxygen atom to a carbon atom on the aromatic ring, typically at the ortho or para position. For diphenyl carbonate, photolysis has been shown to yield products such as phenyl salicylate researchgate.net. It is plausible that this compound could undergo a similar intramolecular rearrangement to form salicylic (B10762653) acid, although the high reactivity of the "hydrogen carbonate" moiety might favor simple cleavage.

The photodegradation of polycarbonates, which contain repeating carbonate ester units, provides further insight. Exposure to UV radiation leads to yellowing and embrittlement of the material due to the formation of a variety of degradation products, including substituted ortho-quinones and derivatives of bisphenol-A acs.org. This indicates that the carbonate ester linkage is a primary target of photochemical attack.

Microbial Chemical Transformation Mechanisms in Soil and Water

The biodegradation of this compound in soil and water environments is expected to be facilitated by microorganisms capable of producing ester-cleaving enzymes. While specific studies on this compound are scarce, the microbial degradation of other aromatic carbonates and polycarbonates has been documented, providing a model for its likely transformation.

The primary mechanism of microbial attack on carbonate esters is enzymatic hydrolysis. A wide range of microorganisms, including bacteria and fungi, produce enzymes such as carboxylesterases, lipases, and cutinases that can catalyze the hydrolysis of ester bonds nih.gov. For this compound, this enzymatic action would cleave the ester linkage to produce phenol and carbonic acid.

Studies on diphenyl carbonate have shown that while it is not readily biodegradable by unadapted microbial communities, it can be significantly degraded by adapted microorganisms. In one study using adapted domestic sewage, over 99% of diphenyl carbonate was degraded within 20 days researchgate.net. This demonstrates that microbial populations can develop the enzymatic machinery necessary to break down aromatic carbonate esters. Enzymes such as Candida cylindracea lipase and Porcine liver esterase have been shown to effectively hydrolyze diphenyl carbonate nih.gov.

Furthermore, research on the biodegradation of polycarbonates has identified several bacterial strains capable of degrading these polymers. Species from the genera Bacillus, Arthrobacter, Amycolatopsis, and Pseudoxanthomonas have been reported to degrade polycarbonates stackexchange.com. These bacteria likely secrete extracellular enzymes that break down the polymer into smaller, assimilable units. For instance, Bacillus cereus and Bacillus megaterium have been shown to utilize polycarbonate as a carbon source, a process mediated by enzymes like lipases and amylases ca.gov.

The microbial transformation of this compound can thus be depicted as an initial enzymatic hydrolysis to phenol and carbon dioxide. The resulting phenol is a well-known biodegradable compound, which can be further mineralized by a wide variety of microorganisms.

Assessment of Transformation Products and Their Formation Pathways

The environmental transformation of this compound results in a limited number of primary degradation products, which are formed through the hydrolytic, photochemical, and microbial pathways discussed. The principal transformation products are phenol and carbon dioxide.

Degradation PathwayPrimary Transformation ProductsFormation Mechanism
Hydrolysis Phenol, Carbon Dioxide (from carbonic acid)Cleavage of the ester bond by water, followed by decomposition of carbonic acid.
Photochemical Degradation Phenol, Carbon Dioxide, potentially Salicylic AcidDirect photolysis leading to bond cleavage. Potential for photo-Fries rearrangement.
Microbial Transformation Phenol, Carbon Dioxide (from carbonic acid)Enzymatic hydrolysis of the ester bond by microbial esterases or lipases.

Phenol (C₆H₅OH) is the major organic transformation product from all three degradation pathways. Its formation involves the cleavage of the ester bond, releasing the phenyl group as phenol. In the environment, phenol itself is subject to further degradation. It can be mineralized by various microorganisms, typically through an aerobic pathway involving initial hydroxylation to form catechol, followed by ring cleavage nm.gov. Phenol can also be degraded photochemically in the atmosphere and in water.

Carbon Dioxide (CO₂) is the ultimate inorganic product of the carbonate moiety. In both hydrolysis and microbial degradation, the immediate product is carbonic acid (H₂CO₃), which is in equilibrium with dissolved carbon dioxide and water. Photochemical degradation can also lead to the release of CO₂.

Salicylic Acid (HOC₆H₄COOH) is a potential, though likely minor, product of the photochemical degradation of this compound via a photo-Fries rearrangement. This intramolecular rearrangement would result in the formation of a more stable aromatic carboxylic acid.

Considerations of Environmental Persistence and Chemical Sinks

The environmental persistence of this compound is expected to be low due to its susceptibility to multiple degradation pathways. Its chemical structure, featuring a reactive ester linkage, makes it readily transformable in most environmental compartments.

In aquatic environments , hydrolysis is likely to be a dominant degradation process. As indicated by data for related compounds, the half-life of this compound in water, particularly at non-neutral pH, is expected to be in the range of hours to days researchgate.net. This rapid hydrolysis would prevent its long-term persistence in rivers, lakes, and oceans. The primary chemical sink in aquatic systems would be its transformation into phenol and dissolved carbon dioxide.

In soil and sediment , both microbial degradation and hydrolysis will contribute to the attenuation of this compound. The presence of diverse microbial communities with esterase activity would facilitate its breakdown stackexchange.com. Sorption to organic matter in soil and sediment could act as a temporary sink, potentially slowing down its degradation and transport nih.govacs.org. However, given its water solubility and susceptibility to degradation, long-term persistence in soil is unlikely. The soil and sediment matrix would serve as a sink through both degradation and sorption processes.

In the atmosphere , volatile organic compounds are primarily removed by reaction with hydroxyl (OH) radicals. While data for this compound is not available, the atmospheric fate would be influenced by its volatility. If it enters the atmosphere, it would be subject to photochemical degradation. The primary atmospheric sink for its main degradation product, phenol, is its reaction with nitrate radicals and OH radicals, leading to a relatively short atmospheric lifetime acs.org.

Emerging Research Directions in Phenyl Hydrogen Carbonate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aromatic carbonates often involves hazardous reagents like phosgene (B1210022). mdpi.comrsc.org Modern research is intensely focused on developing safer and more sustainable alternatives. A significant area of this research is the utilization of carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, for the synthesis of carbonates. chemistryviews.orgjaci.or.jpresearchgate.net

Research is also exploring enzymatic synthesis routes. For instance, the alcoholysis of dimethyl carbonate by phenol (B47542), mediated by lipases, presents an environmentally benign pathway to produce diphenyl carbonate, which proceeds via a phenyl hydrogen carbonate intermediate. nih.gov Although challenges like the low nucleophilicity of phenol remain, this approach avoids harsh conditions and toxic reagents. nih.gov Furthermore, sustainable methods for synthesizing related compounds, such as erythritol (B158007) bis(carbonate), using dimethyl carbonate as both a reagent and a solvent with an organocatalyst, highlight a trend towards simplified, eco-friendly procedures that are relevant to the broader field of carbonate chemistry. nih.gov

Exploration of Advanced Catalytic Systems for Specific Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective transformation of phenyl carbonates. Research in this area is diverse, exploring both homogeneous and heterogeneous catalysts to improve reaction rates, yields, and catalyst reusability.

For the synthesis of diphenyl carbonate via the transesterification of dimethyl carbonate with phenol, a reaction in which this compound is an intermediate, various catalytic systems have been investigated. mdpi.com Heterogeneous catalysts are particularly attractive due to their ease of separation and recycling. Lead (Pb)-based nanocatalysts supported on various metal oxides such as MgO, ZrO2, and SiO2 have shown high activity and reusability for the disproportionation of methyl phenyl carbonate to diphenyl carbonate. mdpi.comrsc.orgresearchgate.net The choice of support material significantly influences the catalyst's performance by affecting the dispersion of the metal and the number of Lewis acid sites. mdpi.comrsc.orgresearchgate.net

Molybdenum-based catalysts, such as MoO3 supported on SiO2, have also been found to be effective for these transesterification reactions. mdpi.com Other systems include titanium compounds like air-stable dichlorodi(cyclopentadienyl)titanium (TiCp2Cl2), which offers an alternative to more moisture-sensitive titanium alkoxides. mdpi.com Organocatalysts are also gaining prominence. For example, tertiary amine bases are used to catalyze the synthesis of phenyl esters from carboxylic acids using diphenyl carbonate. rsc.org In the synthesis of cyclic carbonates from diols and diphenyl carbonate, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has proven highly effective, replacing the need for toxic phosgene. organic-chemistry.org

The table below summarizes the performance of various catalytic systems in transformations related to phenyl carbonates.

Catalyst SystemReactionKey Findings
PbO/MgO Disproportionation of methyl phenyl carbonateHigh catalytic activity due to high Pb dispersion and more Lewis acid sites. mdpi.com
PbO-ZrO2 Disproportionation of methyl phenyl carbonateOptimal performance with 15.2 wt% PbO loading; reusable for five cycles without deactivation. mdpi.com
MoO3/SiO2 Transesterification of DMC with phenolSupported catalyst shows significantly higher yield compared to unsupported MoO3. mdpi.com
TiCp2Cl2 Transesterification of DMC with phenolAir-stable catalyst achieving 46.8% phenol conversion. mdpi.com
TBD (organocatalyst) Synthesis of cyclic carbonates from DPCHighly efficient, replacing toxic phosgene; enables synthesis of sterically demanding carbonates. organic-chemistry.org
Sc(OTf)3 / La(OTf)3 Carbomethoxylation of aromatic amines with methyl phenyl carbonateEffective Lewis acid catalysts for carbamate (B1207046) synthesis under mild conditions. researchgate.net

Utilization in Green Chemistry Applications (excluding direct material properties)

A major driver in this compound research is its role in green chemistry, primarily as a building block in phosgene-free synthesis routes. Phosgene is a highly toxic and corrosive chemical traditionally used in the production of polycarbonates and other chemicals. rsc.orgresearchgate.netkobe-u.ac.jp Diphenyl carbonate, which can be synthesized from this compound intermediates, serves as a safe and effective substitute for phosgene in many applications. mdpi.comorganic-chemistry.orgkobe-u.ac.jp

The use of diphenyl carbonate as a green carbonylating agent is a significant application. It can be used to synthesize a variety of valuable compounds, such as cyclic carbonates and carbamates, without the hazards associated with phosgene. organic-chemistry.orgresearchgate.net This approach is central to the development of greener processes for producing important polymers like polycarbonates and non-isocyanate polyurethanes (NIPUs). mdpi.comwikipedia.orgnih.govmdpi.com The transesterification process itself, which uses non-toxic materials like dimethyl carbonate and phenol, is considered an environmentally friendly chemical process. mdpi.com

Furthermore, the synthesis of carbonates from CO2 is a prime example of carbon capture and utilization (CCU), a key strategy in green chemistry to mitigate greenhouse gas emissions. chemistryviews.orgjaci.or.jpresearchgate.netmdpi.com By converting waste CO2 into valuable chemicals like dimethyl carbonate, which can then be used to produce phenyl carbonates, the chemical industry can move towards a more circular and sustainable model. nih.govmdpi.com

Integration with Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and easier scalability. rsc.orgtue.nlhybrid-chem.com The synthesis and transformation of phenyl carbonates are well-suited for integration with flow chemistry techniques.

For instance, reactions involving hazardous materials like carbon monoxide or operating at high pressures and temperatures can be managed more safely in small-volume, continuous-flow reactors. rsc.orgyoutube.com A lipase-catalyzed flow approach has been successfully developed for the chemoselective synthesis of tyrosol and hydroxytyrosol (B1673988) methyl carbonates in neat dimethyl carbonate, achieving quantitative yields and high catalyst productivity with significantly reduced reaction times compared to batch methods. rsc.orgnih.gov

Continuous processing can also be applied to the production of aromatic carbonates through transesterification in a continuous multistage distillation column. google.com This setup allows for the continuous feeding of reactants and the removal of products and by-products, shifting the reaction equilibrium to favor higher conversions. The synthesis of cyclic carbonates from epoxides and CO2 has also been demonstrated in continuous flow systems, highlighting the potential for efficient CO2 utilization in these setups. chemistryviews.orgresearchgate.net The integration of in-line purification techniques, such as flash chromatography, further enhances the efficiency of continuous flow synthesis by creating fully automated and integrated processes. youtube.com

Interdisciplinary Research at the Interface of Organic and Environmental Chemistry

The chemistry of this compound is increasingly intersecting with environmental science, particularly in the context of sustainability and carbon management. The most prominent example is the use of CO2 as a chemical feedstock for carbonate synthesis. chemistryviews.orgjaci.or.jp This approach directly links organic synthesis with efforts to reduce atmospheric CO2 levels, addressing a major environmental challenge. nih.govrsc.org Research into catalysts that can efficiently facilitate the reaction of CO2 with phenols to produce carbonates is a key area of this interdisciplinary work. rsc.org

Another area of intersection is the development of biodegradable polymers. Aliphatic polycarbonates, which can be synthesized via melt transesterification using diphenyl carbonate and diols, are environmentally friendly polymers that can help mitigate the problem of plastic pollution. mdpi.com The synthesis of these polymers from CO2-derived carbonates establishes a sustainable lifecycle for these materials.

Furthermore, phenyl carbonates are being investigated as electrolyte additives in lithium-ion batteries. researchgate.net They can help to form a stable solid electrolyte interphase (SEI) on the electrodes, leading to improved battery performance, longer cycle life, and reduced gas evolution. researchgate.net This application connects organic carbonate chemistry with the development of cleaner energy storage technologies, which are essential for a sustainable energy future.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing phenyl hydrogen carbonate via transesterification reactions?

  • Methodology : Use lead (Pb)-based catalysts supported on MgO or ZrO2 for optimal catalytic activity. Prepare catalysts via wet impregnation, and characterize them using XRD (to confirm Pb dispersion) and TEM (to assess particle morphology). Reaction conditions should include temperatures of 120–150°C, bulk solvent-free systems, and a 24-hour reaction time to achieve high yields. Monitor reaction progress via HPLC with Triart Phenyl or Acquity BEH C18 columns and acetonitrile-based mobile phases .

Q. How should researchers characterize this compound purity and structural identity?

  • Methodology : Combine spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of carbonate (C=O stretching at ~1750 cm⁻¹) and phenyl groups (C–H aromatic stretching at ~3050 cm⁻¹).
  • NMR : Use 1^1H NMR to identify phenyl protons (δ 7.2–7.5 ppm) and 13^{13}C NMR for carbonyl carbon (δ ~155 ppm).
  • Chromatography : Employ reverse-phase HPLC with hydrogen carbonate-containing mobile phases to assess purity .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodology : Optimize HPLC conditions using stationary phases like Triart C18 or Acquity BEH C18, paired with acetonitrile/water gradients. Avoid Luna OMEGA Polar C18 columns and acetate buffers, which correlate with peak distortion. Validate methods using internal standards and calibration curves spanning 0.1–100 μM .

Advanced Research Questions

Q. How do support materials (e.g., MgO vs. ZrO2) influence Pb-based catalyst performance in this compound synthesis?

  • Methodology : Compare Pb dispersion and Lewis acid site density using NH3-TPD and XPS. MgO supports enhance metal-support interactions, improving Pb dispersion and catalytic recyclability. ZrO2 offers moderate acidity, favoring transesterification kinetics. Include data from BET surface area analysis to correlate porosity with activity .
  • Table 1 : Catalytic Performance of Pb-Based Catalysts

Support MaterialPb Dispersion (%)Lewis Acid Sites (μmol/g)Yield (%)
MgO8522092
ZrO27819088
Al2O34511062
Data adapted from Table 3 in .

Q. What strategies resolve contradictions in interpreting tautomerization or conjugation effects in this compound derivatives?

  • Methodology : Use UV-Vis and computational modeling (DFT) to distinguish between intra-molecular conjugation (absorption ~409 nm) and enolate tautomerization (absorption ~515 nm). Validate hypotheses via solvent-effect studies (e.g., polarity-dependent spectral shifts) and cross-reference with IR/NMR data to confirm structural assignments .

Q. How can researchers apply multivariate analysis to optimize chromatographic methods for this compound?

  • Methodology : Use R-based exploratory analysis to evaluate parameters:

  • Critical Factors : Stationary phase (Triart Phenyl > Acquity BEH C18), solvent (acetonitrile > methanol), and buffer (formic acid > ammonium formate).
  • Clustering : Hierarchical clustering identifies optimal combinations (e.g., Triart Phenyl + acetonitrile + 0.1% formic acid) for minimal peak skewness .

Q. What experimental designs address discrepancies in catalytic activity data across studies?

  • Methodology : Standardize protocols for catalyst preparation (e.g., calcination temperature, precursor concentration) and reaction conditions (solvent, stoichiometry). Perform sensitivity analyses to identify variables with the highest impact (e.g., Pb loading, support porosity). Cross-validate results using multiple characterization techniques (XRD, XPS, TEM) .

Methodological Guidelines

  • Reproducibility : Document all experimental details (e.g., catalyst synthesis, HPLC parameters) in supplementary materials, adhering to journal standards .
  • Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess variability. Report uncertainties in spectral assignments and catalytic yields .
  • Literature Review : Prioritize primary sources (e.g., Industrial & Engineering Chemistry Research) over patents or reviews. Use citation tracking in Google Scholar to identify foundational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.